2-Nitrobenzene-1-carboximidamide hydrochloride
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Overview
Description
2-Nitrobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H8ClN3O2. It is a derivative of benzene, featuring a nitro group (-NO2) and a carboximidamide group (-C(=NH)NH2) attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzene-1-carboximidamide hydrochloride typically involves the reaction of o-nitrobenzonitrile with lithium hexamethyldisilazane in tetrahydrofuran (THF) at low temperatures (0°C to 20°C). The reaction mixture is then treated with hydrochloric acid in diethyl ether to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and packaged under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The carboximidamide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Aminobenzene-1-carboximidamide.
Substitution: Various substituted benzene derivatives.
Hydrolysis: 2-Nitrobenzoic acid.
Scientific Research Applications
2-Nitrobenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitrobenzene-1-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboximidamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzonitrile: Similar structure but lacks the carboximidamide group.
2-Aminobenzene-1-carboximidamide: Formed by the reduction of the nitro group in 2-Nitrobenzene-1-carboximidamide hydrochloride.
2-Nitrobenzoic acid: Formed by the hydrolysis of the carboximidamide group.
Uniqueness
This compound is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-nitrobenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-7(9)5-3-1-2-4-6(5)10(11)12;/h1-4H,(H3,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXZZHQJXFJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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